7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c1-5-2-6(3-8)11-7-9-4-10-12(5)7/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTFBSYRZDTRPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC=NN12)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a reusable catalyst, which facilitates the reaction under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The use of microwave irradiation and reusable catalysts makes the process efficient and sustainable, reducing the environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ring system.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2 . These interactions modulate various biological processes, including inflammation, cell proliferation, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Reactivity
The substituents on the triazolopyrimidine scaffold significantly influence chemical reactivity and biological activity. Key analogs include:
a) 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Structure : Chlorine at position 7 instead of carbonitrile.
- Properties : Molecular weight = 168.58 g/mol; serves as a versatile intermediate for nucleophilic aromatic substitution (e.g., reactions in PEG-400 at 120°C to synthesize derivatives) .
- Key Difference : The chloro group enhances reactivity for further functionalization, whereas the carbonitrile group in the target compound may limit such transformations but improve stability or target binding.
b) 5-Amino-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
- Structure: Amino group at position 5 and phenyl at position 6.
c) Indole-Fused Derivatives (e.g., H11-H15 in )
- Structure : Indole moieties attached to the triazolopyrimidine core.
Key Findings:
- Herbicidal Potential: The carbonitrile group in the target compound may mimic the sulfonamide moiety in ALS inhibitors, as seen in related triazolopyrimidine herbicides .
- Anticancer Activity : Indole derivatives (e.g., H11) exhibit superior cytotoxicity compared to the methyl-carbonitrile analog, highlighting the role of bulky substituents in enhancing bioactivity .
- Antimicrobial Properties : Alkoxy-substituted analogs (e.g., 7-ethoxy-5-phenyl derivatives) show moderate antimicrobial activity, suggesting that electron-donating groups may favor this application .
Key Observations:
- Reactivity : Chloro-substituted analogs are more reactive toward nucleophilic substitution than carbonitrile-containing compounds, enabling diverse derivatization .
- Solubility: Carbonitrile groups may reduce solubility in polar solvents compared to amino or alkoxy substituents, impacting formulation strategies.
Structure-Activity Relationships (SAR)
- Chloro or alkoxy substituents at this position increase reactivity or lipophilicity .
- Position 5 : Carbonitrile groups contribute to electron-withdrawing effects, stabilizing the triazolopyrimidine core and influencing binding to enzymatic targets like ALS .
- Hybrid Structures : Indole or phenylpiperazine moieties (e.g., H14 in ) introduce bulkiness and π-π stacking interactions, critical for anticancer activity .
Biological Activity
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile (CAS Number: 294662-04-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H5N5
- IUPAC Name : this compound
- CAS Number : 294662-04-7
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its interaction with various biological targets. The compound exhibits a range of activities including:
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. For instance, compounds with similar triazole-pyrimidine scaffolds have shown significant cytotoxicity against various cancer cell lines.
- Adenosine Receptor Modulation : Research has demonstrated that derivatives of triazolopyrimidine can act as ligands for adenosine receptors (A1R and A2AR), which are implicated in neurodegenerative diseases and cancer therapy. The binding affinity and selectivity towards these receptors are crucial for therapeutic applications .
- Antimicrobial Properties : Some studies suggest potential antimicrobial effects against certain pathogens. The structural features of triazolopyrimidines contribute to their ability to disrupt microbial cell integrity .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways. For example, it has been observed to affect phosphodiesterase (PDE) activity, which is critical in modulating cyclic nucleotide levels within cells .
- Cell Cycle Arrest and Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by causing cell cycle arrest at various phases (G0/G1 or G2/M), leading to DNA fragmentation .
Case Studies and Research Findings
Q & A
Q. What are the most effective synthetic routes for 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile, and how can reaction conditions be optimized?
A common approach involves cyclocondensation of substituted aldehydes with aminotriazoles and cyanoacetyl derivatives. For example, a mixture of 3-amino-1,2,4-triazole, aldehydes, and cyanoacetyl-indole in DMF with triethylamine as a catalyst, heated at 120°C for 10 hours, yields triazolopyrimidine-carbonitrile derivatives . Optimizing solvent systems (e.g., DMF vs. ethanol/water mixtures), temperature control, and catalyst selection (e.g., triethylamine vs. TMDP) can improve yields and selectivity. Piperidine-based catalysts should be avoided due to regulatory restrictions .
Q. How can structural confirmation of this compound be achieved experimentally?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. For related triazolopyrimidine-carbonitriles, crystallographic studies revealed planarity (r.m.s. deviation ≤0.011 Å) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) that stabilize the lattice . Complementary techniques like NMR (1H/13C), IR, and mass spectrometry validate functional groups and molecular weight .
Q. What solvent systems and purification methods are recommended for isolating triazolopyrimidine-carbonitrile derivatives?
Ethanol/DMF (1:1) is effective for recrystallization due to differential solubility of the product and impurities . Chromatographic purification (e.g., silica gel) may be required for complex mixtures, while slow evaporation of ethyl acetate solutions yields high-purity crystals for X-ray analysis .
Advanced Research Questions
Q. How does the position of the cyano group influence the bioactivity of triazolopyrimidine-carbonitrile derivatives?
The cyano group’s placement affects electronic properties and hydrolytic stability, which are critical for drug design. For instance, [1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles exhibit antibacterial and anticancer activity, but hydrolysis of the nitrile group can generate intermediates for negative allosteric modulators (e.g., mGlu5 inhibitors). Structure-activity relationship (SAR) studies using analogs with varied substituent positions help identify pharmacophores .
Q. What strategies address contradictions in reported synthetic yields for triazolopyrimidine-carbonitriles?
Discrepancies often arise from solvent polarity, catalyst availability, or side reactions. For example, using molten-state TMDP vs. ethanol/water solutions impacts reaction kinetics and byproduct formation. Systematic screening of additives (e.g., acetic acid for pH control) and real-time monitoring via TLC/HPLC can resolve inconsistencies .
Q. How can computational methods enhance the design of triazolopyrimidine-carbonitrile-based therapeutics?
Density functional theory (DFT) calculations predict electronic configurations and reactive sites, guiding synthetic feasibility. Molecular docking studies with target proteins (e.g., PDE10 or kinase enzymes) prioritize derivatives with optimal binding affinity. For example, trifluoromethyl-substituted analogs show enhanced enzyme inhibition due to hydrophobic interactions .
Q. What are the key challenges in scaling up triazolopyrimidine-carbonitrile synthesis, and how can they be mitigated?
Scale-up issues include exothermic reactions, solvent toxicity (e.g., DMF), and purification bottlenecks. Switching to green solvents (e.g., PEG-400) or flow chemistry setups improves safety and efficiency. Process analytical technology (PAT) ensures consistent quality during crystallization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
